1-Ethyl-1,2,4-triazole
Overview
Description
1-Ethyl-1,2,4-triazole is a heterocyclic compound that is part of a broader class of 1,2,4-triazoles, which are known for their diverse range of biological activities and applications in various fields of chemistry. The 1,2,4-triazole moiety is a five-membered ring containing three nitrogen atoms, which can be substituted with various functional groups to yield compounds with different properties and activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials such as thiosemicarbazide, azides, and active methylene ketones. For instance, ethyl 2-(2-pyridylacetate) derivatives containing 1,2,4-triazole moieties were synthesized by linking a 2-pyridyl ring with different heterocyclic moieties, including 1,2,4-triazole . Another example is the synthesis of 1-aryl-5-trifluoromethyl-1,2,3-triazoles through a one-pot three-component reaction involving arylboronic acids, sodium azide, and active methylene ketones . These methods demonstrate the versatility of 1,2,4-triazole synthesis, allowing for the creation of a wide array of derivatives with potential biological activities .
Molecular Structure Analysis
The molecular structures of 1,2,4-triazole derivatives are often confirmed using techniques such as X-ray crystallography, NMR, and MS methods. For example, the molecular structure of certain ethyl 2-(2-pyridylacetate) derivatives was confirmed by X-ray crystallography . Additionally, quantum chemical calculations and spectral techniques have been used to characterize the molecular geometry, vibrational frequencies, and NMR chemical shift values of these compounds, providing detailed insights into their structural properties .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity of these compounds can be influenced by the nature of the substituents attached to the triazole ring. For instance, the reaction mechanism of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate was discussed in the context of its crystal structure . Moreover, the presence of substituents such as ethyl groups can lead to the formation of coordination compounds with interesting magnetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be tailored by modifying the substituents on the triazole ring. For example, the solubility and stability of these compounds in different solvent media have been examined using theoretical methods . Additionally, the nonlinear optical properties of certain derivatives have been predicted to be greater than those of urea, indicating potential applications in the field of materials science .
Scientific Research Applications
Synthesis and Characterization
1-Ethyl-1,2,4-triazole and its derivatives have been synthesized and characterized in various studies. For instance, Tozkoparan et al. (2000) described the synthesis of triazole derivatives and evaluated their anti-inflammatory activity. Similarly, Özil et al. (2015) reported the microwave-promoted synthesis of 1,2,4-triazole derivatives with antimicrobial, anti-lipase, and antiurease activities. These studies highlight the compound's utility in creating new chemical entities with potential pharmacological applications European Journal of Medicinal Chemistry (Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M., 2000); Chemistry of Heterocyclic Compounds (Özil, M., Bodur, O., Ülker, S., & Kahveci, B., 2015).
Corrosion Inhibition
Triazole derivatives, including those similar to 1-Ethyl-1,2,4-triazole, have been studied for their role in corrosion inhibition. Sudheer and Quraishi (2013) investigated the effect of triazole derivatives on copper corrosion in hydrochloric acid medium, indicating the potential of these compounds in protecting metals against corrosion Corrosion Science (Sudheer & Quraishi, 2013).
Antimicrobial and Antitumor Activity
Several studies have focused on the antimicrobial and antitumor activities of 1,2,4-triazole derivatives. Strzelecka and Świątek (2021) highlighted the antibacterial properties of 1,2,4-triazoles, underlining their potential in addressing drug-resistant bacterial infections Pharmaceuticals (Strzelecka, M., & Świątek, P., 2021). Additionally, Demirbas and Uğurluoğlu (2004) discussed the synthesis of 1,2,4-triazole derivatives with significant antitumor activities, suggesting their application in cancer research Turkish Journal of Chemistry (Demirbas, N., & Uğurluoğlu, R., 2004).
properties
IUPAC Name |
1-ethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOIYPLRWRCSMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333962 | |
Record name | 1-Ethyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1,2,4-triazole | |
CAS RN |
16778-70-4 | |
Record name | 1-Ethyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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